5-bromo-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[4-(furan-2-yl)-1-methyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4O4/c1-21-15-13(8(7-12(22)18-15)9-3-2-6-24-9)14(20-21)19-16(23)10-4-5-11(17)25-10/h2-6,8H,7H2,1H3,(H,18,22)(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGQCKFDUIYVBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(CC(=O)N2)C3=CC=CO3)C(=N1)NC(=O)C4=CC=C(O4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-bromo-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)furan-2-carboxamide is a novel pyrazolo-pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article compiles findings from various studies to elucidate the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Molecular Weight: 396.23 g/mol
CAS Number: Not specifically listed in available databases.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds with similar structural motifs to this compound. For instance, derivatives of pyrido[2,3-d]pyrimidines have shown significant growth inhibition against various cancer cell lines such as HepG2 and HCT116 with IC50 values in the low micromolar range . The compound's ability to inhibit cyclin-dependent kinases (CDK) is particularly noteworthy as it may lead to cell cycle arrest and apoptosis in cancer cells.
The proposed mechanism of action for this compound involves the inhibition of key signaling pathways associated with cancer progression. It has been shown to target several kinases involved in tumor growth and proliferation:
- Tyrosine Kinases : Inhibition of these kinases can disrupt signaling pathways that promote cell division.
- Phosphatidylinositol 3-Kinase (PI3K) : This pathway is crucial for cell survival and growth; its inhibition may lead to increased apoptosis .
- Mitogen Activated Protein Kinases (MAPK) : Targeting this pathway can affect cellular responses to growth factors.
Other Biological Activities
In addition to anticancer effects, compounds related to the pyrazolo-pyridine scaffold have exhibited a range of other biological activities:
- Antimicrobial Activity : Some derivatives have shown efficacy against various bacterial strains.
- CNS Activity : Compounds within this class have demonstrated potential as CNS depressants and anticonvulsants .
Study on Anticancer Efficacy
A study evaluated the anticancer efficacy of a series of pyrazolo-pyridine derivatives similar to our compound. The results indicated that specific substitutions on the furan ring significantly enhanced cytotoxicity against breast and lung cancer cell lines. Notably, one derivative exhibited an IC50 value of 0.36 µM against A549 cells, indicating high potency .
Structure-Activity Relationship (SAR)
The SAR analysis revealed that modifications at the furan position greatly influence biological activity. For example, substituents that increase electron density on the aromatic ring enhance binding affinity to target proteins involved in tumorigenesis .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural homology with brominated pyrazolo-pyridine derivatives reported in the literature. Key comparisons include:
Table 1: Structural and Functional Group Comparison
Key Observations :
- Bromine Positioning: Bromine at position 5 (target compound) vs. Bromine’s electron-withdrawing nature may enhance electrophilic substitution in aromatic systems .
- Furan vs. Furan’s lower steric bulk may improve solubility compared to bulkier substituents .
- Amide vs.
Physicochemical and Spectral Properties
While melting points for the target compound are unavailable, analogues in exhibit melting points between 129–161°C, influenced by substituents (e.g., sulfonamide groups raise melting points due to H-bonding networks) . IR and NMR data for related compounds highlight:
- Ketone Stretch : ~1670 cm⁻¹ (C=O) in , consistent with the target compound’s 6-oxo group .
- Amide NH Stretch : Expected at ~3300 cm⁻¹ (target) vs. sulfonamide NH₂ at ~3385 cm⁻¹ () .
QSAR and Molecular Descriptors
Topological and electronic descriptors () suggest:
- LogP : Estimated to be lower than ’s sulfonamide derivatives (logP ~3.5) due to furan’s polarity, favoring pharmacokinetic profiles .
Q & A
Q. What are the critical steps for optimizing the synthetic route of this compound?
- Methodological Answer : To optimize synthesis, focus on:
- Catalyst/Solvent Selection : Use polar aprotic solvents (e.g., DMF) with Pd-based catalysts for coupling reactions, as demonstrated in pyrazole-fused heterocycle syntheses .
- Reaction Monitoring : Employ TLC or HPLC to track intermediate formation. Adjust reaction time and temperature (e.g., 80–100°C for cyclization steps) to maximize yield.
- Purification : Utilize column chromatography with gradients of ethyl acetate/hexane followed by recrystallization (e.g., ethanol/water) to achieve >95% purity .
- Validation : Confirm purity via HPLC (retention time comparison) and ¹H/¹³C NMR (peak integration and splitting patterns) .
Q. Which spectroscopic techniques are essential for structural characterization?
- Methodological Answer : A multi-technique approach is critical:
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in the pyrazolo-pyridine and furan moieties .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI+ mode) and detect bromine isotopic patterns .
- X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., tetrahydro-1H-pyrazolo ring conformation) using single-crystal diffraction .
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups .
Advanced Research Questions
Q. How can computational modeling predict reactivity and stability?
- Methodological Answer : Use quantum chemical calculations and molecular dynamics:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites (e.g., bromine substitution patterns) .
- Reaction Pathway Simulation : Employ software like Gaussian or ORCA to model cyclization steps and transition states, reducing trial-and-error experimentation .
- Solubility Prediction : Apply COSMO-RS to optimize solvent selection for crystallization based on Hansen solubility parameters .
Q. How to resolve contradictions in biological activity data across analogs?
- Methodological Answer : Conduct systematic structure-activity relationship (SAR) studies:
- Analog Synthesis : Modify substituents (e.g., replace bromine with chlorine or trifluoromethyl groups) and assess activity changes .
- In Silico Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases), correlating binding affinity with experimental IC₅₀ values .
- Meta-Analysis : Cross-reference data from PubChem/ChemSpider entries to identify trends in logP, polar surface area, and metabolic stability .
Q. What experimental designs are robust for in vivo pharmacokinetic studies?
- Methodological Answer : Key strategies include:
- Radiolabeling : Synthesize a ¹⁴C-labeled analog to track absorption/distribution via scintillation counting .
- LC-MS/MS Quantification : Develop a validated method for plasma/tissue samples (LOQ <1 ng/mL) using deuterated internal standards .
- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) and MS/MS fragmentation to detect phase I/II metabolites .
- Animal Models : Compare pharmacokinetics in rodents vs. non-rodents to assess species-specific clearance mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
